
5-Amino-1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Descripción general
Descripción
“5-Amino-1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the CAS Number: 1268334-81-1. It has a molecular weight of 195.22 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-4-6(8(11)13)9(14)12(3)5(2)7(4)10/h10H2,1-3H3,(H2,11,13) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Studies have focused on the synthesis of novel compounds related to the chemical structure of interest. For instance, Water Mediated Synthesis explored the synthesis of compounds through a three-component reaction, leading to the development of new molecules with non-linear optical (NLO) properties and potential anticancer activity through tubulin polymerization inhibition (R. Jayarajan et al., 2019). Another study on Pyrazolopyridines demonstrated the optimization of these compounds as potent PDE4B inhibitors, highlighting the importance of 5-position SAR in enhancing biological activity (C. Mitchell et al., 2010).
Antimicrobial and Antifungal Agents
Research into Antimicrobial Activity of new Pyridothienopyrimidines and Pyridothienotriazines has shown that specific derivatives exhibit in vitro antimicrobial properties, expanding the potential applications of related chemical structures in combating bacterial and fungal infections (A. Abdel-rahman et al., 2002).
Molecular Docking and Biological Evaluation
Molecular Docking Studies have been utilized to investigate the binding modes of synthesized compounds to biological targets. The studies aim to understand the interaction mechanisms at the molecular level, providing insights into the potential therapeutic applications of these compounds. For example, certain synthesized compounds showed remarkable interactions with the colchicine binding site of tubulin, suggesting a mechanism for anticancer activity through the inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-1,4,6-trimethyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-6(8(11)13)9(14)12(3)5(2)7(4)10/h10H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXZXCGMWTQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1N)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)

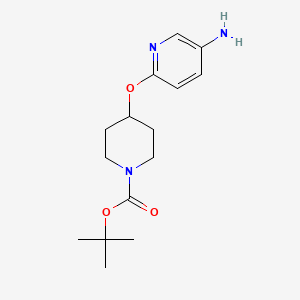
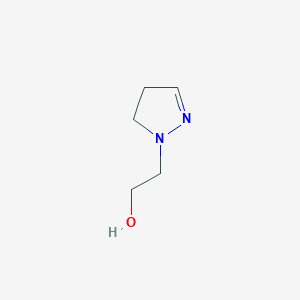
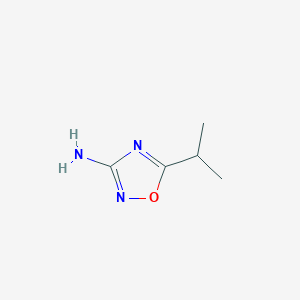

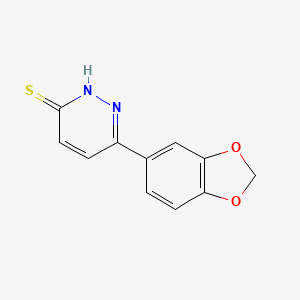

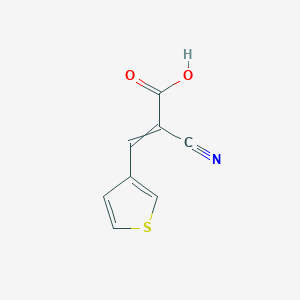

![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
